

Basic toxicological screening of 2,5-dimethoxy-4-methylphenethylamine

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Compound of Interest

Compound Name: 2-(2-Methoxy-5-methylphenyl)ethanamine

CAS No.: 46035-71-6

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An In-Depth Technical Guide for the Toxicological Screening of 2,5-dimethoxy-4-methylphenethylamine (2C-B)

Abstract

This guide provides a comprehensive framework for the basic toxicological screening of 2,5-dimethoxy-4-methylphenethylamine (2C-B), a psychedelic phenethylamine. As interest in the therapeutic potential of psychedelic compounds grows, rigorous and scientifically sound toxicological evaluation is paramount for ensuring safety and meeting regulatory standards. This document is intended for researchers, scientists, and drug development professionals, offering a structured approach that moves from fundamental pharmacokinetic principles to detailed in vitro mechanistic assays and confirmatory in vivo studies. The methodologies presented herein are designed to be self-validating, providing a robust dataset for an initial risk assessment of 2C-B and related compounds.

Introduction: The Need for a Structured Toxicological Evaluation

2,5-dimethoxy-4-methylphenethylamine, commonly known as 2C-B, is a synthetic psychedelic compound structurally related to mescaline.[1] It primarily acts as a partial agonist at serotonin 5-HT_{2A}, 5-HT_{2B}, and 5-HT_{2C} receptors.[2][3] While its acute psychological and physiological effects in humans have been characterized to some extent, a comprehensive preclinical toxicological profile is less well-defined.[2] The development of any novel psychoactive substance for potential therapeutic use necessitates a thorough evaluation of its safety profile. This guide outlines a logical and efficient screening cascade designed to identify potential toxicological liabilities of 2C-B early in the development process. The causality behind the selection of each assay is explained, emphasizing a tiered approach that begins with broad assessments of cytotoxicity and progresses to more specific, mechanism-based investigations of genotoxicity, cardiotoxicity, and neurotoxicity.

Pharmacokinetics and Metabolism: The Basis of Systemic Exposure

Understanding the absorption, distribution, metabolism, and excretion (ADME) of 2C-B is fundamental to designing relevant toxicological studies. 2C-B is typically administered orally and exhibits relatively low bioavailability.[4] Its metabolism is primarily mediated by monoamine oxidase enzymes (MAO-A and MAO-B) and to a lesser extent, the cytochrome P450 (CYP450) system.[2][3]

The liver is the principal site of metabolism, where 2C-B undergoes deamination and demethylation to produce metabolites such as 4-bromo-2,5-dimethoxyphenylethanol (2C-B-ALC) and 4-bromo-2,5-dimethoxyphenylacetic acid (2C-B-CBA).[2] The potential for these metabolic pathways to either detoxify the parent compound or generate reactive metabolites underscores the necessity of incorporating a metabolic activation system (e.g., a liver S9 fraction) in *in vitro* genotoxicity assays. This ensures that the toxicological assessment accounts for the full spectrum of compounds the body would be exposed to *in vivo*.

In Vitro Toxicity Assessment: A Tiered Approach to Mechanistic Insights

In vitro assays are the cornerstone of a preliminary toxicological screen, offering a rapid and cost-effective means of identifying potential hazards at the cellular level. This section details a battery of assays designed to provide a comprehensive overview of 2C-B's potential toxicity.

Foundational Cytotoxicity Screening

The initial step in any in vitro toxicological evaluation is to determine the concentration range over which the test compound elicits cytotoxic effects. This is crucial for selecting appropriate concentrations for more complex and sensitive downstream assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

- **Cell Seeding:** Plate a suitable neuronal cell line (e.g., SH-SY5Y) in a 96-well plate at a density of 5,000-10,000 cells/well and allow to adhere for 24 hours.
- **Compound Treatment:** Prepare serial dilutions of 2C-B in culture medium and treat the cells for 24-48 hours. Include a vehicle control.
- **MTT Addition:** Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
- **Formazan Solubilization:** Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- **Absorbance Measurement:** Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle control.

Lactate Dehydrogenase (LDH) Assay:

- **Cell Seeding and Treatment:** Follow the same procedure as for the MTT assay.
- **Supernatant Collection:** After the treatment period, collect the cell culture supernatant.
- **LDH Reaction:** Add the supernatant to a reaction mixture containing lactate, NAD⁺, and a tetrazolium salt.
- **Absorbance Measurement:** Measure the absorbance at 490 nm. The amount of formazan produced is proportional to the amount of LDH released from damaged cells.

Genotoxicity and Mutagenicity Potential

Genotoxicity testing is a critical component of safety assessment, as compounds that damage DNA can have carcinogenic or mutagenic effects.

Ames Test (Bacterial Reverse Mutation Assay):

- **Strain Preparation:** Prepare overnight cultures of appropriate *Salmonella typhimurium* strains (e.g., TA98, TA100, TA102) that are auxotrophic for histidine.
- **Metabolic Activation:** Prepare a mixture containing the bacterial culture, the test compound at various concentrations, and a liver S9 fraction for metabolic activation (a parallel test without S9 is also required).
- **Plating:** Pour the mixture onto minimal glucose agar plates lacking histidine.
- **Incubation:** Incubate the plates at 37°C for 48-72 hours.
- **Colony Counting:** Count the number of revertant colonies. A significant, dose-dependent increase in the number of colonies compared to the negative control indicates mutagenic potential.

In Vitro Micronucleus Assay:

- **Cell Culture and Treatment:** Culture human peripheral blood lymphocytes or a suitable cell line (e.g., TK6) and treat with various concentrations of 2C-B, with and without S9 metabolic activation.
- **Cytokinesis Block:** Add cytochalasin B to the cultures to block cytokinesis, resulting in binucleated cells.
- **Harvesting and Staining:** Harvest the cells, fix, and stain with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).
- **Microscopic Analysis:** Score at least 2000 binucleated cells per concentration for the presence of micronuclei. A significant increase in micronucleated cells indicates clastogenic (chromosome-breaking) or aneugenic (chromosome-losing) activity.

Cardiovascular Safety Profile

Given the serotonergic mechanism of 2C-B, a focused cardiovascular safety assessment is essential. Agonism at the 5-HT_{2B} receptor has been linked to cardiac valvulopathy, and off-target effects on cardiac ion channels can lead to arrhythmias.

hERG Channel Assay (Automated Patch Clamp):

- **Cell Line:** Use a stable cell line expressing the human ether-à-go-go-related gene (hERG), such as HEK293 cells.
- **Electrophysiology:** Employ an automated patch-clamp system (e.g., QPatch) to measure the hERG potassium current in whole-cell configuration.
- **Compound Application:** Apply a range of 2C-B concentrations to the cells and record the effect on the hERG current.
- **Data Analysis:** Calculate the percentage of hERG current inhibition and determine the IC₅₀ value. Significant inhibition suggests a potential risk for QT interval prolongation.

5-HT_{2B} Receptor Binding Assay:

- **Membrane Preparation:** Use cell membranes from a cell line stably transfected with the human 5-HT_{2B} receptor.
- **Competitive Binding:** Incubate the membranes with a radiolabeled ligand for the 5-HT_{2B} receptor (e.g., [³H]-LSD) in the presence of increasing concentrations of 2C-B.
- **Separation and Scintillation Counting:** Separate the bound from free radioligand by filtration and quantify the bound radioactivity using a scintillation counter.
- **Data Analysis:** Determine the K_i (inhibitor constant) of 2C-B for the 5-HT_{2B} receptor. High affinity binding warrants further investigation into potential valvulopathic effects.

Neurotoxicity Mechanisms

Psychoactive compounds inherently target the central nervous system, making an assessment of potential neurotoxicity critical. This includes investigating mechanisms such as oxidative

stress and mitochondrial dysfunction.

Reactive Oxygen Species (ROS) Production Assay:

- **Cell Culture and Treatment:** Culture a neuronal cell line (e.g., SH-SY5Y) and treat with 2C-B for a defined period.
- **Probe Loading:** Load the cells with a fluorescent ROS indicator dye, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
- **Fluorescence Measurement:** Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS.

Mitochondrial Membrane Potential (MMP) Assay:

- **Cell Culture and Treatment:** Treat cultured neuronal cells with 2C-B.
- **Dye Staining:** Stain the cells with a cationic fluorescent dye that accumulates in mitochondria in a membrane potential-dependent manner (e.g., TMRE or JC-1).
- **Fluorescence Analysis:** Quantify the fluorescence using a microplate reader or fluorescence microscopy. A decrease in fluorescence indicates mitochondrial depolarization, a marker of mitochondrial dysfunction.

In Vivo Toxicity Assessment: Evaluating Systemic Effects

Following the initial in vitro screening, in vivo studies are necessary to understand the toxicological effects of 2C-B in a whole-organism context.

Developmental and Acute Systemic Toxicity

The zebrafish model offers a high-throughput approach to assess developmental toxicity, while rodent studies provide essential data on acute systemic toxicity.

Zebrafish Developmental Toxicity Assay:

- **Embryo Exposure:** Expose zebrafish embryos to a range of 2C-B concentrations from a few hours post-fertilization for up to 5 days.
- **Endpoint Assessment:** Monitor the embryos daily for mortality, hatching rate, and morphological abnormalities (e.g., pericardial edema, yolk sac edema, spinal curvature).
- **Data Analysis:** Determine the Lethal Concentration 50 (LC50) and the concentration at which developmental abnormalities occur. Studies have shown that 2C-B can induce significant dysmorphological effects in developing zebrafish larvae.[5]

Rodent Acute Oral Toxicity Study (Following OECD Guideline 420, 423, or 425):

- **Animal Model:** Use a single sex (typically female) of a standard rodent strain (e.g., Wistar rats).
- **Dosing:** Administer 2C-B orally in a single dose at predefined concentration levels.
- **Observation:** Observe the animals for mortality and clinical signs of toxicity for at least 14 days.
- **Necropsy:** Perform a gross necropsy on all animals at the end of the study.
- **Data Analysis:** The results are used to classify the substance by its acute toxicity and to estimate the LD50.

Sub-chronic Toxicity Evaluation

Repeat-dose toxicity studies are crucial for identifying potential target organs and determining a safe dose for longer-term exposure.

28-Day Repeat-Dose Oral Toxicity Study in Rodents:

- **Animal Model and Groups:** Use both male and female rodents, divided into at least three dose groups and a control group.
- **Dosing:** Administer 2C-B orally once daily for 28 consecutive days.

- **In-life Observations:** Monitor clinical signs, body weight, and food consumption throughout the study.
- **Clinical and Anatomic Pathology:** At the end of the study, collect blood for hematology and clinical chemistry analysis. Conduct a full necropsy and histopathological examination of major organs and tissues.
- **Data Analysis:** Identify any dose-related adverse effects and establish the No-Observed-Adverse-Effect-Level (NOAEL).

Data Presentation and Interpretation

A clear and concise presentation of the toxicological data is essential for a comprehensive risk assessment. The following tables summarize key quantitative parameters for 2C-B based on available literature.

Table 1: In Vitro Cytotoxicity of 2C-B

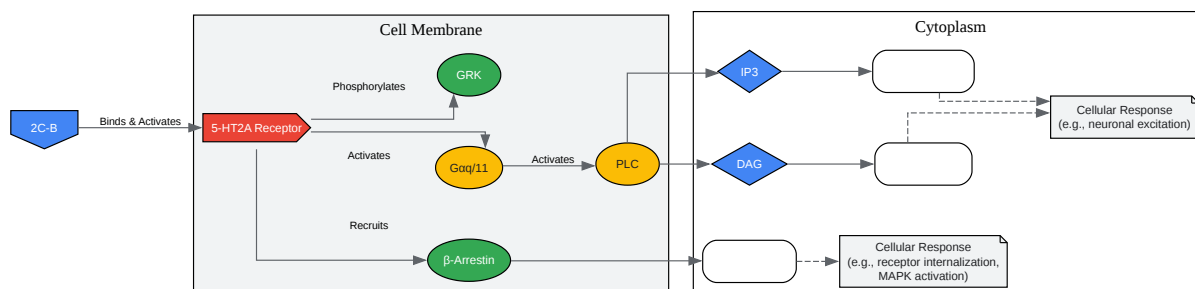
Cell Line	Assay	Endpoint	Value	Reference
Differentiated SH-SY5Y	Neutral Red Uptake	EC50	> 500 μ M	[6]
Differentiated SH-SY5Y	Resazurin Reduction	EC50	459.7 μ M	[6]
HepG2	Neutral Red Uptake	EC50	> 1000 μ M	[6]
HepG2	Resazurin Reduction	EC50	509.7 μ M	[6]
CATH.a cells	LDH Release	EC50	> 250 μ M	[7]
B65 cells	LDH Release	EC50	> 300 μ M	[7]

Table 2: In Vivo Effects of 2C-B

Species	Route	Dose	Effect	Reference
Human	Oral	10-20 mg	Increased systolic blood pressure (ng content ng- e3932382896="" class="ng-star-inserted">+19 mmHg) and heart rate (+13 bpm)	
Mouse	Intraperitoneal	10-20 mg/kg	Impaired rotarod performance, increased lipid peroxidation in cerebral cortex and cerebellum	[8][9]
Rat	Subcutaneous	25 mg/kg	Increased dopamine levels in the nucleus accumbens	[1]

Visualizing a Key Signaling Pathway

The primary mechanism of action for 2C-B involves its interaction with serotonin receptors. The following diagram illustrates the canonical G-protein-dependent signaling pathway initiated by 5-HT_{2A} receptor activation, as well as the potential for β -arrestin-mediated signaling, which can lead to different cellular outcomes.



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Caption: 5-HT2A Receptor Signaling Pathways Activated by 2C-B.

Conclusion

The toxicological screening framework presented in this guide provides a systematic and comprehensive approach for evaluating the safety of 2,5-dimethoxy-4-methylphenethylamine (2C-B). By progressing from foundational in vitro cytotoxicity and genotoxicity assays to more targeted assessments of cardiovascular and neurotoxic potential, and culminating in in vivo studies, researchers can build a robust safety profile for this compound. The data gathered through these methods are essential for identifying potential hazards, understanding mechanistic pathways of toxicity, and making informed decisions in the drug development process. Adherence to these scientifically rigorous and self-validating protocols will be critical for any future consideration of 2C-B or related phenethylamines for therapeutic applications.

References

- González, D., et al. (2018). Acute Pharmacological Effects of 2C-B in Humans: An Observational Study. *Frontiers in Pharmacology*, 9, 295. [\[Link\]](#)

- Mechanistic Insights into the Neurotoxicity of 2,5-Dimethoxyphenethylamines (2C) and Corresponding N-(2-methoxybenzyl)phenethylamine (NBOMe) Drugs. (2024). MDPI. [\[Link\]](#)
- Chang-Mu, C., et al. (2017). Characterization of Psychoactive, Addictive, and Neurotoxic Effects of New Synthetic Amphetamine-like 2C-B, 2C-I and PMMA in Mice. *Neuropsychiatry* (London), 7(6), 881-892. [\[Link\]](#)
- Farré, M., et al. (2018). Acute Pharmacological Effects of 2C-B in Humans: An Observational Study. *Academia.edu*. [\[Link\]](#)
- Acute Effects of 2C-B Compared With MDMA and Psilocybin in Healthy Subjects. (2025). *kofam.ch*. [\[Link\]](#)
- Leyden, C., et al. (2014). Hidden Dangers of Novel Psychostimulant Abuse Revealed using *Danio rerio* as a Model of Neurodevelopmental Toxicity. *Frontiers*. [\[Link\]](#)
- Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues. (2023). National Center for Biotechnology Information. [\[Link\]](#)
- Discovery of β -Arrestin-Biased 25CN-NBOH-Derived 5-HT_{2A} Receptor Agonists. (n.d.). National Center for Biotechnology Information. [\[Link\]](#)
- Gawliński, R., et al. (2023). Cardiovascular safety of psychedelic medicine: current status and future directions. National Center for Biotechnology Information. [\[Link\]](#)
- Asanuma, M., et al. (2020). The neurotoxicity of psychoactive phenethylamines “2C series” in cultured monoaminergic neuronal cell lines. *ResearchGate*. [\[Link\]](#)
- Characterization of Psychoactive, Addictive, and Neurotoxic Effects of New Synthetic Amphetamine-like 2C-B, 2C-I and PMMA in Mice. (2017). *Neuropsychiatry Journal*. [\[Link\]](#)
- Ramaekers, J., et al. (2023). Assessment of the acute effects of 2C-B vs psilocybin on subjective experience, mood and cognition. *ResearchGate*. [\[Link\]](#)
- Behavioral and genetic analysis of the effects of the psychedelic 2,5-dimethoxy-4-iodoamphetamine (DOI) in *C. elegans*. (2025). National Center for Biotechnology

Information. [\[Link\]](#)

- Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues. (2023). ResearchGate. [\[Link\]](#)
- Silva, J.P., et al. (2025). Toxicodynamic insights of 2C and NBOMe drugs – Is there abuse potential?. National Center for Biotechnology Information. [\[Link\]](#)
- Figure 3 2C-I and 2C-B block selectively the 5-HT 2A but not the 5-HT... (n.d.). ResearchGate. [\[Link\]](#)
- 2C-B: The Forgotten Psychedelic That Could Be a Game-Changer. (2025). UPRA. [\[Link\]](#)
- Serotonin 5-HT_{2C} Receptor Signaling Analysis Reveals Psychedelic Biased Agonism. (2025). chemrxiv.org. [\[Link\]](#)
- Acute Pharmacological Effects of 2C-B in Humans: An Observational Study. (2018). Frontiers. [\[Link\]](#)
- β -arrestin–biased signaling through the β 2-adrenergic receptor promotes cardiomyocyte contraction. (2016). PNAS. [\[Link\]](#)
- Serotonin receptor signaling and regulation via β -arrestins. (2010). National Center for Biotechnology Information. [\[Link\]](#)
- 2C-B. (n.d.). Wikipedia. [\[Link\]](#)
- Acute effects of 2C-B compared to MDMA and psilocybin in healthy subjects. (n.d.). kofam.ch. [\[Link\]](#)
- β -arrestin-dependent ERK signaling positively correlates with reduced anxiety-like and conditioned fear-related behavior in mice. (2020). bioRxiv. [\[Link\]](#)
- Mechanistic Insights into the Neurotoxicity of 2,5-Dimethoxyphenethylamines (2C) and Corresponding N-(2-methoxybenzyl)phenethylamine (NBOMe) Drugs. (2024). ResearchGate. [\[Link\]](#)

- Role of serotonin(2A) and serotonin(2B/2C) receptor subtypes in the control of accumbal and striatal dopamine release elicited in vivo by dorsal raphe nucleus electrical stimulation. (n.d.). National Center for Biotechnology Information. [[Link](#)]
- Risk Assessment of Psychotropic Drugs on Mitochondrial Function Using In Vitro Assays. (n.d.). mdpi.com. [[Link](#)]
- Behavioral effects of 2,5-dimethoxy-4-methylamphetamine (DOM) in rats and mice. (n.d.). National Center for Biotechnology Information. [[Link](#)]
- β -Arrestin Based Receptor Signaling Paradigms: Potential Therapeutic Targets for Complex Age-Related Disorders. (n.d.). National Center for Biotechnology Information. [[Link](#)]
- β -Arrestin-dependent signaling and trafficking of 7-transmembrane receptors is reciprocally regulated by the deubiquitinase USP33 and the E3 ligase Mdm2. (2009). PNAS. [[Link](#)]
- Rodent LD50 Tests. (2025). ResearchGate. [[Link](#)]
- Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. (2019). Frontiers. [[Link](#)]
- Assessment of the Acute Effects of 2C-B vs. Psilocybin on Subjective Experience, Mood, and Cognition. (2023). Maastricht University. [[Link](#)]
- Hallucinogen-like Actions of 2,5-Dimethoxy-4-(n)-Propylthiophenethylamine (2C-T-7) in mice and rats. (2025). ResearchGate. [[Link](#)]

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Sources

- [1. upra.org.ua](http://1.upra.org.ua) [upra.org.ua]

- [2. Acute Pharmacological Effects of 2C-B in Humans: An Observational Study - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [3. Frontiers | Acute Pharmacological Effects of 2C-B in Humans: An Observational Study \[frontiersin.org\]](#)
- [4. 2C-B - Wikipedia \[en.wikipedia.org\]](#)
- [5. Frontiers | Hidden Dangers of Novel Psychostimulant Abuse Revealed using Danio rerio as a Model of Neurodevelopmental Toxicity \[frontiersin.org\]](#)
- [6. Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine \(NBOMe\) Analogues - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [7. researchgate.net \[researchgate.net\]](#)
- [8. jneuropsychiatry.org \[jneuropsychiatry.org\]](#)
- [9. jneuropsychiatry.org \[jneuropsychiatry.org\]](#)
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